![molecular formula C36H48NO2PS B6290226 [S(R)]-N-[(R)-[(3-(benzyloxy)-2-(dicyclohexylphosphino)phenyl)phenylmethyl]-2-methyl-2-propanesulfinamide, 95% CAS No. 2565792-41-6](/img/structure/B6290226.png)
[S(R)]-N-[(R)-[(3-(benzyloxy)-2-(dicyclohexylphosphino)phenyl)phenylmethyl]-2-methyl-2-propanesulfinamide, 95%
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Description
Scientific Research Applications
Stereoselective Synthesis : It plays a crucial role in the stereoselective synthesis of complex organic compounds. For example, it was used in the synthesis of a PPAR α/γ dual agonist, highlighting its utility in developing pharmaceutical agents (Qian et al., 2015).
Organocatalysis : This compound is used in organocatalytic reactions, such as the Michael type additions, which are essential in synthesizing various organic compounds with potential therapeutic applications (Furukawa et al., 1980).
Asymmetric Synthesis of Protected Amino Alcohols : It serves as a precursor in synthesizing protected 1,2-amino alcohols, which are valuable in producing pharmaceuticals and other biologically active compounds (Tang, Volkman, & Ellman, 2001).
Catalysis in Organic Reactions : The compound is used in catalysis, particularly in palladium and platinum-catalyzed reactions, which are critical in organic synthesis and pharmaceutical chemistry (Longmire, Zhang, & Shang, 1998).
Polymerization Processes : It is involved in ring-opening polymerization studies, demonstrating its significance in polymer chemistry (Pounder & Dove, 2010).
Enantioselective Reactions : The compound is used in enantioselective hydroformylation reactions, highlighting its role in producing chiral compounds, which are essential in drug development and fine chemical synthesis (Consiglio, Nefkens, & Borer, 1991).
Living and Enantiomer-Selective Polymerization : Its use in the polymerization of chiral allene derivative monomers, demonstrating its application in creating polymers with specific chiral properties (Zhu, Luo, & Wu, 2019).
properties
IUPAC Name |
(R)-N-[(R)-(2-dicyclohexylphosphanyl-3-phenylmethoxyphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H48NO2PS/c1-36(2,3)41(38)37-34(29-19-10-5-11-20-29)32-25-16-26-33(39-27-28-17-8-4-9-18-28)35(32)40(30-21-12-6-13-22-30)31-23-14-7-15-24-31/h4-5,8-11,16-20,25-26,30-31,34,37H,6-7,12-15,21-24,27H2,1-3H3/t34-,41-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHPITJHTGHRAZ-CZNWIGJESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)NC(C1=CC=CC=C1)C2=C(C(=CC=C2)OCC3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N[C@H](C1=CC=CC=C1)C2=C(C(=CC=C2)OCC3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H48NO2PS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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